S-Methyl 4-aminobenzene-1-carbothioate

Description

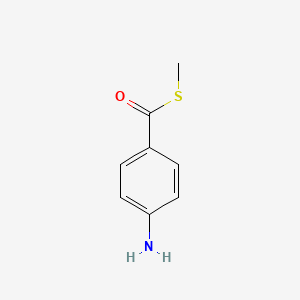

S-Methyl 4-aminobenzene-1-carbothioate is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at the para position (C4) and a methyl carbothioate (-SCOCH₃) group at the ortho position (C1).

Properties

CAS No. |

105893-25-2 |

|---|---|

Molecular Formula |

C8H9NOS |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

S-methyl 4-aminobenzenecarbothioate |

InChI |

InChI=1S/C8H9NOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |

InChI Key |

FWKNGAZJISBOBO-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 4-Carboxybenzaldehyde Oxime Derivatives

Reaction Pathway and Conditions

The synthesis begins with methyl 4-formylbenzoate (MFB), which undergoes oxime formation with hydroxylamine to yield methyl 4-hydroxyiminomethylbenzoate (MHB). Catalytic hydrogenation of MHB in the presence of a palladium catalyst (5–10% Pd/C) under hydrogen pressure (10–15 atm) and vigorous stirring (1,200–1,700 rpm) produces 4-aminomethylbenzoic acid (AMBA). Subsequent thioesterification with methanethiol in aqueous sodium hydroxide (pH 10–12) yields the target compound.

Key Parameters:

Thioesterification via Carbodiimide-Mediated Coupling

Activation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is activated using 1,1'-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The activated intermediate reacts with methanethiol in the presence of a base (e.g., NaOH) to form the thioester.

Experimental Data:

| Parameter | Value |

|---|---|

| Activator | CDI (1.2 equiv) |

| Solvent | DMF or DMSO |

| Reaction Time | 2–4 hours |

| Temperature | Room temperature |

| Yield | 75–82% |

This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Transesterification of Methyl 4-Aminobenzoate

Base-Catalyzed Thiol Exchange

Methyl 4-aminobenzoate undergoes transesterification with methanethiol in toluene or dichloromethane using sodium methoxide as a catalyst. The reaction proceeds via nucleophilic acyl substitution.

Optimization Insights:

- Solvent : Toluene (enhances solubility of methanethiol)

- Catalyst : NaOMe (0.1 equiv)

- Temperature : 60–80°C

- Yield : 70–78%

This method is limited by the volatility of methanethiol and requires careful pH control to prevent hydrolysis.

Hofmann Rearrangement of 4-Carbamoylbenzoyl Hydroxamic Acid

Two-Step Synthesis

4-Carbamoylbenzoyl hydroxamic acid, derived from 1,4-phthalic acid monoester, undergoes Hofmann rearrangement in acetonitrile-water (2.5:1 v/v) at 110°C. The resulting 4-aminobenzamide is treated with methanethiol and CS₂ in basic conditions to form the thioester.

Performance Metrics:

| Step | Conditions | Yield |

|---|---|---|

| Hofmann Rearrangement | 110°C, 2 hours | 88% |

| Thioesterification | CS₂, NaOH, 25°C, 1 hour | 90% |

This route avoids nitration steps, reducing hazardous waste.

Solid-Phase Peptide Synthesis (SPPS) Approach

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–89 | 95–98 | High | Moderate |

| CDI-Mediated Coupling | 75–82 | 90–93 | Medium | Low |

| Transesterification | 70–78 | 85–90 | Low | High |

| Hofmann Rearrangement | 88–90 | 92–95 | Medium | Moderate |

| SPPS | >90 | >95 | Low | High |

Chemical Reactions Analysis

Types of Reactions

S-Methyl 4-aminobenzene-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-Methyl 4-aminobenzene-1-carbothioate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-Methyl 4-aminobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

S-Methyl 4-aminobenzene-1-carbothioate shares structural motifs with several classes of compounds:

The target compound’s aromatic amino-thioate structure distinguishes it from aliphatic thioates (e.g., S-methyl butanethioate) and macrocyclic maytansinoids. Its benzene core and amino group may enhance cellular uptake or receptor binding compared to non-aromatic analogs.

Data Tables

Table 1: Key Properties of this compound and Analogs

Q & A

Q. How can researchers optimize the synthesis of S-Methyl 4-aminobenzene-1-carbothioate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reaction Conditions: Adjusting temperature (e.g., 60–80°C for thioester formation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants (e.g., 1.2 equivalents of methylating agent).

- Catalysts: Using base catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency.

- Purification: Employing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the compound.

- Monitoring: TLC or HPLC to track reaction progress and purity.

Example Reaction Parameters:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | DMF | Enhances solubility and reactivity |

| Temperature | 70°C | Balances reaction rate and stability |

| Catalyst | Triethylamine (1.5 eq.) | Neutralizes acidic byproducts |

Reference: Similar synthetic strategies for benzothiophene derivatives are detailed in , which emphasizes condensation and purification steps .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–3.0 ppm for SCH₃), and amine protons (δ 5.0–6.0 ppm, broad).

- ¹³C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and thiomethyl (S-CH₃, δ 15–20 ppm) signals.

- IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and S-C absorption (~650 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to the molecular weight (e.g., 183 g/mol).

Expected Spectral Data (Hypothetical):

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 3H, SCH₃) | Confirms thiomethyl group |

| ¹³C NMR | δ 170.2 (C=O) | Validates carbothioate structure |

| IR | 1695 cm⁻¹ | Indicates carbonyl presence |

Reference: Spectral interpretation aligns with methods used for structurally analogous compounds in and .

Advanced Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer: Computational approaches include:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess thermal stability. For example, the S-CH₃ bond may show lower BDE, indicating susceptibility to hydrolysis.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. organic) to predict degradation pathways.

- Quantum Mechanical Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction design.

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Validate with experimental stability tests (e.g., pH-dependent degradation studies).

Reference: highlights the integration of statistical and computational expertise in complex analyses .

Q. What methodologies resolve contradictions in experimental data regarding the compound’s bioactivity or mechanism of action?

Methodological Answer: Strategies include:

- Systematic Reviews: Follow PRISMA guidelines to aggregate and assess studies, focusing on bias reduction (e.g., excluding non-peer-reviewed data).

- Meta-Analysis: Use random-effects models to quantify heterogeneity across studies. For example, reconcile conflicting IC₅₀ values in cytotoxicity assays.

- Sensitivity Analysis: Test robustness by excluding outlier datasets or adjusting for confounding variables (e.g., solvent effects in bioassays).

Example Framework:

| Step | Action | Outcome |

|---|---|---|

| Literature Search | Databases: PubMed, SciFinder | Comprehensive data collection |

| Risk of Bias | Newcastle-Ottawa Scale | Quality assessment of studies |

| Statistical Model | Forest plots with I² metric | Quantify data inconsistency |

Reference: provides detailed guidance on observational study meta-analyses and resolving methodological conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.